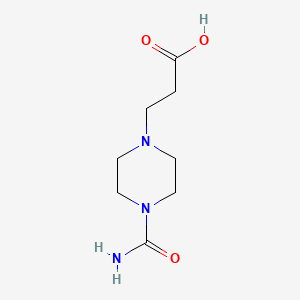
1-(2,3-Dichlorophenyl)-2-thiourea
Overview
Description
1-(2,3-Dichlorophenyl)-2-thiourea is an organosulfur compound with the chemical formula C7H6Cl2N2S. It is a derivative of thiourea, where the phenyl group is substituted with two chlorine atoms at the 2 and 3 positions. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
1-(2,3-Dichlorophenyl)thiourea and its derivatives have been found to exhibit diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
It’s known that thiourea derivatives can interact with various enzymes and biochemical pathways, leading to their diverse biological effects . For instance, some derivatives have shown potent activity against α-amylase and glucose-6-phosphatase (G6Pase) .
Biochemical Pathways
Thiourea derivatives, including 1-(2,3-Dichlorophenyl)thiourea, can affect multiple biochemical pathways. They have been found to inhibit enzymes like α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), which are involved in various metabolic processes . Inhibition of these enzymes can lead to significant downstream effects, including the disruption of carbohydrate metabolism and neurotransmitter regulation .
Result of Action
1-(2,3-Dichlorophenyl)thiourea and its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines . They have been found to induce apoptosis in cancer cells, leading to a reduction in cell numbers . For instance, certain derivatives have shown strong pro-apoptotic activity and have been able to induce late apoptosis in colon cancer cell lines .
Biochemical Analysis
Biochemical Properties
1-(2,3-Dichlorophenyl)thiourea plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission . Additionally, it interacts with glucose-6-phosphatase, influencing glucose metabolism . These interactions are primarily inhibitory, affecting the normal function of these enzymes and altering biochemical pathways.
Cellular Effects
1-(2,3-Dichlorophenyl)thiourea exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Moreover, its impact on acetylcholinesterase and butyrylcholinesterase affects neurotransmission, which can alter cellular communication and function .
Molecular Mechanism
The molecular mechanism of 1-(2,3-Dichlorophenyl)thiourea involves its binding interactions with biomolecules, leading to enzyme inhibition or activation. It binds to the active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase, preventing their normal function . This inhibition results in the accumulation of neurotransmitters, affecting neural signaling. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,3-Dichlorophenyl)thiourea can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes, resulting in prolonged alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1-(2,3-Dichlorophenyl)thiourea vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme inhibition, which can be useful in certain therapeutic contexts . At higher doses, it can become toxic, leading to adverse effects such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
1-(2,3-Dichlorophenyl)thiourea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It affects the metabolic flux by inhibiting key enzymes such as glucose-6-phosphatase, leading to changes in metabolite levels . The compound’s metabolism involves oxidation at the sulfur atom, catalyzed by enzymes such as FAD-containing monooxygenase . This oxidation results in the formation of metabolites that can further influence biochemical pathways .
Transport and Distribution
Within cells and tissues, 1-(2,3-Dichlorophenyl)thiourea is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via facilitated diffusion or active transport mechanisms . Once inside the cells, it may localize to specific compartments, such as the cytoplasm or organelles, depending on its interactions with cellular components . These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 1-(2,3-Dichlorophenyl)thiourea is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It may localize to the cytoplasm, mitochondria, or other organelles, where it exerts its effects on cellular function . The compound’s activity can be influenced by its localization, as it interacts with different biomolecules within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3-Dichlorophenyl)-2-thiourea can be synthesized through the reaction of 2,3-dichloroaniline with thiocyanate in the presence of a base. The reaction typically involves the following steps:
- Dissolve 2,3-dichloroaniline in a suitable solvent such as ethanol.
- Add potassium thiocyanate to the solution.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)-2-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be employed.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylthioureas.
Scientific Research Applications
1-(2,3-Dichlorophenyl)-2-thiourea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, photographic chemicals, and other industrial products.
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)-2-thiourea can be compared with other thiourea derivatives, such as:
- 1-(4-Chlorophenyl)thiourea
- 1-(3,4-Dichlorophenyl)thiourea
- 1-(2,4-Dichlorophenyl)thiourea
Uniqueness
This compound is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 2 and 3 positions may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2,3-dichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c8-4-2-1-3-5(6(4)9)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQMVDBEJWQFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374223 | |
| Record name | N-(2,3-Dichlorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41542-06-7 | |
| Record name | N-(2,3-Dichlorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41542-06-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















